6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide
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Overview
Description
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide is a synthetic organic compound with the molecular formula C23H18N2O3. This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide typically involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 4-phenylphenylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the iminochromene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-(4-phenylphenyl)aminomethylchromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It primarily targets enzymes such as tyrosinase, inhibiting its activity and thereby reducing melanin production.
Pathways Involved: The compound may also affect signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-phenoxyphenyl)iminochromene-3-carboxamide: Similar structure but with a phenoxy group instead of a phenyl group.
4H-Chromene-3-carbonitrile derivatives: Known for their tyrosinase inhibitory activity.
Uniqueness
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-11-12-21-17(13-19)14-20(22(24)26)23(28-21)25-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUNLMURMYVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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